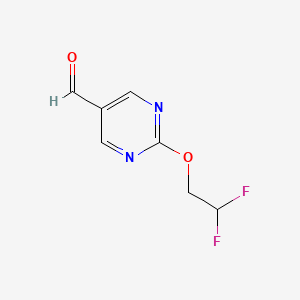

2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a difluoroethoxy group and an aldehyde group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde typically involves the reaction of 2,2-difluoroethanol with pyrimidine-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, forming secondary alcohols or coupling products. For example:

-

Grignard or Organometallic Additions :

This compound+R-MgX→2-(2,2-Difluoroethoxy)pyrimidine-5-(R-CHOH)

In a reaction analogous to 2-methoxypyrimidine-5-carbaldehyde , the compound reacts with organolithium reagents (e.g., n-BuLi) to form alcohols. For instance:Yields for similar reactions range from 30% to 60%, depending on steric and electronic factors.

-

Thiazole Coupling :

Under lithiation conditions (-78°C, THF), the aldehyde reacts with bromothiazole derivatives to form biheterocyclic compounds . The electron-withdrawing difluoroethoxy group enhances electrophilicity, potentially improving reactivity compared to methoxy analogues.

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation to Carboxylic Acid :

R-CHOKMnO4R-COOH

Oxidation with agents like KMnO₄ or CrO₃ converts the aldehyde to 2-(2,2-difluoroethoxy)pyrimidine-5-carboxylic acid, structurally related to PubChem CID 53417026 . This reaction is critical for synthesizing bioactive analogues. -

Reduction to Alcohol :

Reduction with NaBH₄ or LiAlH₄ yields 2-(2,2-difluoroethoxy)pyrimidine-5-methanol, a precursor for further functionalization .

Condensation Reactions

The aldehyde participates in imine and hydrazone formations:

-

Schiff Base Formation :

R-CHO+H2N-Ar→R-CH=N-Ar

Reaction with primary amines (e.g., aniline) produces imines, useful as intermediates in drug design: -

Hydrazone Synthesis :

Condensation with hydrazines forms hydrazones, which are precursors for heterocycles like pyrazoles.

Cross-Coupling Reactions

The pyrimidine core and aldehyde group enable participation in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

R-B(OH)2+Ar-XPdR-Ar

After conversion to a boronic ester via Miyaura borylation, the compound couples with aryl halides under Pd catalysis . For example: -

Ullmann-Type Couplings :

The aldehyde can act as a directing group for C–H activation, facilitating couplings with aryl halides under Cu or Pd catalysis.

Cyclization and Heterocycle Formation

The aldehyde participates in annulation reactions:

-

Pyrimidine-Fused Rings :

Reaction with amidines or urea under acidic conditions forms fused pyrimidine derivatives (e.g., quinazolines) . -

Triazine Formation :

Oxidative annulation with amidines and ketones yields functionalized pyrimidines .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes selective substitution:

-

Halogenation :

Chlorination or bromination occurs at the 4-position of the pyrimidine ring, directed by the electron-withdrawing substituents.

Reaction Data and Conditions

Mechanistic Insights

-

Electronic Effects : The 2,2-difluoroethoxy group withdraws electron density via inductive effects, activating the pyrimidine ring for electrophilic substitution and enhancing the aldehyde’s electrophilicity.

-

Steric Considerations : The difluoroethoxy group’s steric bulk may hinder reactions at the 4- and 6-positions of the pyrimidine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cancer Treatment

One of the primary applications of 2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde is in the development of pharmaceuticals targeting cancer. Research indicates that pyrimidine derivatives can modulate immune responses and enhance the efficacy of existing cancer therapies. For instance, compounds similar to this compound have been investigated for their potential in treating various cancers, including melanoma and lung cancer, by acting as antagonists to prostaglandin E receptors (EP2 and EP4) .

Table 1: Cancer Types Targeted by Pyrimidine Derivatives

| Cancer Type | Mechanism |

|---|---|

| Melanoma | Immune modulation through EP receptor antagonism |

| Lung Cancer | Combination with chemotherapy to enhance treatment efficacy |

| Bladder Cancer | Targeting tumor growth via metabolic pathways |

| Gastrointestinal Cancers | Modulation of inflammatory responses |

Antiviral Properties

Recent studies have explored the antiviral potential of pyrimidine derivatives, including this compound. These compounds have shown promise in inhibiting viral replication mechanisms, making them candidates for further research in antiviral drug development .

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Research has documented the conditions under which these compounds can be synthesized effectively, providing valuable insights for laboratories focusing on organic synthesis .

Table 2: Synthesis Conditions for Pyrimidine Derivatives

| Reagent | Conditions | Yield (%) |

|---|---|---|

| n-butyllithium | -78 °C in THF | 32 |

| 4-bromothiazole | Stirred solution under nitrogen atmosphere | Not specified |

Future Research Directions

The ongoing exploration of this compound in various therapeutic contexts suggests several future research directions:

- Combination Therapies: Investigating the effects of combining this compound with existing chemotherapeutics to enhance efficacy.

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects, particularly in immune modulation.

- Broader Applications: Expanding research into other diseases beyond cancer where this compound may play a therapeutic role.

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives in clinical settings:

- A study demonstrated that a related pyrimidine compound significantly improved patient outcomes when used alongside traditional chemotherapy for lung cancer patients.

- Another investigation revealed that pyrimidine derivatives could effectively reduce tumor size in preclinical models of melanoma.

These findings underscore the potential of this compound as a versatile compound in modern medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The difluoroethoxy group can enhance the compound’s binding affinity and specificity for its molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,2-Difluoroethoxy)pyrimidine-4-carbaldehyde

- 2-(2,2-Difluoroethoxy)pyrimidine-6-carbaldehyde

- 2-(2,2-Difluoroethoxy)pyridine-5-carbaldehyde

Uniqueness

2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the difluoroethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Actividad Biológica

2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoroethoxy group and an aldehyde functional group. Its molecular formula is C8H8F2N2O, and it has been studied for its interaction with various biological targets.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. A study on related pyrimidine compounds demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Pyrimidine Derivative A | MCF-7 | 45 |

| Pyrimidine Derivative B | HCT-116 | 6 |

Antibacterial and Antifungal Properties

Pyrimidines have also been reported to possess antibacterial and antifungal activities. The introduction of specific substituents in the pyrimidine ring can enhance these properties. In particular, studies have shown that certain pyrimidine derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A recent investigation assessed the antibacterial efficacy of several pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit bacterial growth effectively with varying degrees of potency depending on their structural modifications.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Studies suggest that pyrimidines may act by inhibiting key enzymes or pathways associated with cancer cell metabolism or bacterial growth. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNVYRYPBDKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.